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Introduction
Cellular senescence is a state of irreversible cell cycle arrest that plays a crucial role in aging,

tumor suppression, and various age-related diseases. A key biomarker for senescent cells is

the increased activity of senescence-associated β-galactosidase (SA-β-gal) at a suboptimal pH

of 6.0.[1][2] C12FDG (5-Dodecanoylaminofluorescein di-β-D-Galactopyranoside) is a

fluorogenic substrate used for the detection of SA-β-gal activity in living cells.[3][4] This

lipophilic, non-fluorescent molecule can readily cross the cell membrane.[5] Once inside, it is

hydrolyzed by the overexpressed β-galactosidase in senescent cells, yielding a green

fluorescent product that is retained within the cell, allowing for analysis by fluorescence

microscopy or flow cytometry.[3][4] This method offers a sensitive and quantifiable alternative to

the traditional colorimetric X-Gal staining, which requires cell fixation.[1][3]

Principle of the Assay
The C12FDG assay relies on the enzymatic activity of β-galactosidase, which is significantly

upregulated in senescent cells.[1] The C12FDG substrate contains a lipophilic dodecanoyl

moiety that facilitates its passage across the plasma membrane of live cells.[6] Inside the cell,

β-galactosidase cleaves the two galactopyranoside groups from the C12FDG molecule. This

hydrolysis releases the fluorophore, 5-dodecanoylaminofluorescein, which emits a strong green

fluorescence upon excitation.[4] The fluorescent product accumulates within the cells,

particularly in the lysosomes, allowing for the identification and quantification of senescent cells
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within a population.[3][7] To specifically detect SA-β-gal activity at pH 6.0, the acidic

environment of lysosomes can be neutralized using agents like Bafilomycin A1 or Chloroquine.

[2][7][8]
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Caption: Mechanism of C12FDG for detecting cellular senescence.
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The following tables summarize key quantitative parameters for the C12FDG staining protocol.

Optimization may be required depending on the cell type and experimental conditions.

Table 1: Reagent Concentrations

Reagent
Stock
Concentration

Working
Concentration

Solvent

C12FDG
20 mM[4][7] or 33

mM[9]

33 µM

(Recommended)[7][8]

[9]

DMSO

Bafilomycin A1 0.1 mM[7] 100 nM[7] DMSO

Chloroquine 30 mM[8] 300 µM[8] Water

PETG (Reaction Stop) 50 mM[8] 1 mM[2][8] Water

Hoechst 33342

(Counterstain)
1 mg/mL 1 µg/mL[9] PBS

Table 2: Incubation Times and Conditions

Step Duration Temperature
Incubation
Environment

Bafilomycin A1 /

Chloroquine

(Optional)

30 - 60 minutes[7][8] 37°C 5% CO₂ Incubator

C12FDG Staining

(Adherent Cells)
60 - 120 minutes[2][7] 37°C 5% CO₂ Incubator

C12FDG Staining

(Suspension Cells)
15 - 30 minutes[8] 37°C 5% CO₂ Incubator

Table 3: Fluorescence Microscopy Settings
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Fluorophore
Excitation (Ex)
Wavelength

Emission (Em)
Wavelength

Recommended
Filter Set

C12FDG Product ~488 nm[9] ~523 nm[9] FITC / Fluorescein[8]

Hoechst 33342 ~360 nm[9] ~460 nm[9] DAPI

Experimental Protocols
This protocol provides a step-by-step guide for staining live adherent cells with C12FDG.

Modifications for suspension cells are noted. All steps involving C12FDG should be performed

in the dark to prevent photobleaching.[10]

Materials Required
C12FDG (5-Dodecanoylaminofluorescein di-β-D-Galactopyranoside)

Dimethyl sulfoxide (DMSO)

Cell culture medium, pre-warmed to 37°C

Phosphate-Buffered Saline (PBS)

Bafilomycin A1 (optional, for lysosomal pH neutralization)

Live-cell imaging compatible plates or dishes

Fluorescence microscope with appropriate filter sets

Protocol Steps
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1. Seed Cells

2. Optional: Add Bafilomycin A1
(100 nM, 1 hr)

3. Prepare C12FDG Working Solution
(33 µM in pre-warmed medium)

4. Wash Cells with PBS

5. Add C12FDG Working Solution

6. Incubate (1-2 hours at 37°C)

7. Wash Cells with PBS

8. Live-Cell Imaging

Click to download full resolution via product page

Caption: Experimental workflow for live-cell C12FDG staining.

1. Reagent Preparation a. C12FDG Stock Solution (20 mM): Dissolve C12FDG powder in high-

quality DMSO to a final concentration of 20 mM.[7] Aliquot into small volumes and store
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protected from light at -20°C.[7] b. Bafilomycin A1 Stock Solution (0.1 mM): Dissolve

Bafilomycin A1 powder in DMSO to a final concentration of 0.1 mM.[7] Aliquot and store at

-20°C.[7] c. C12FDG Working Solution (33 µM): Immediately before use, dilute the 20 mM

C12FDG stock solution into pre-warmed (37°C) fresh cell culture medium to a final

concentration of 33 µM.[7][8] Ensure the solution is well-mixed. The working solution should be

prepared fresh and protected from light.[9]

2. Cell Preparation a. Seed cells in live-cell imaging dishes or plates and culture overnight to

allow for adherence and recovery. b. Ensure cells are healthy and not over-confluent, as

stressed or confluent cells may exhibit higher endogenous β-galactosidase activity.[8]

3. Lysosomal pH Neutralization (Optional but Recommended) a. To increase the specificity for

SA-β-gal, treat the cells with a lysosomal pH neutralizing agent. b. Remove the culture medium

and replace it with fresh, pre-warmed medium containing 100 nM Bafilomycin A1.[7] c. Incubate

for 1 hour at 37°C in a 5% CO₂ incubator.[7]

4. C12FDG Staining a. Following the optional Bafilomycin A1 incubation, remove the medium.

For protocols without pH neutralization, simply remove the standard culture medium. b. Wash

the cells twice with pre-warmed PBS.[7] c. Add the freshly prepared 33 µM C12FDG working

solution to the cells. d. Incubate for 1 to 2 hours at 37°C in a 5% CO₂ incubator.[2][7] Incubation

time may need optimization.

For Suspension Cells: Centrifuge cells (e.g., 300 x g for 5 min), remove the supernatant, and
gently resuspend in the C12FDG working solution.[7][8] Incubate for 15-30 minutes.[8]

5. Imaging a. After incubation, remove the C12FDG solution and wash the cells twice with PBS

to remove excess substrate. b. Add fresh, pre-warmed culture medium or a suitable imaging

buffer to the cells. c. Immediately image the cells using a fluorescence microscope equipped

for live-cell imaging. d. Acquire images using a FITC/GFP filter set (Excitation ~488 nm,

Emission ~523 nm).[9] If a nuclear counterstain like Hoechst 33342 was used, also acquire

images using a DAPI filter set.[9]

Troubleshooting and Considerations
High Background Fluorescence: This may indicate spontaneous hydrolysis of the C12FDG
substrate.[8] Ensure the working solution is made fresh and that stock solutions have been
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stored correctly. Alternatively, reduce the C12FDG concentration (e.g., to 5-15 µM) or the

incubation time.[8]

Weak Signal: Senescence may not be fully induced, or the cell type may have low β-

galactosidase activity. Ensure the use of positive controls. The signal can be enhanced by

neutralizing lysosomal pH with Bafilomycin A1.[2][7]

Cell Type Variability: The protocol may require optimization for different cell types. Some

primary cells may not be suitable for this assay.[6]

Phototoxicity: Minimize the exposure of cells to excitation light to avoid phototoxicity and

photobleaching during time-lapse imaging.

Probe Leakage: C12FDG can leak out of cells over time, which is a known drawback of the

probe.[1][5] Imaging should be performed promptly after staining.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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